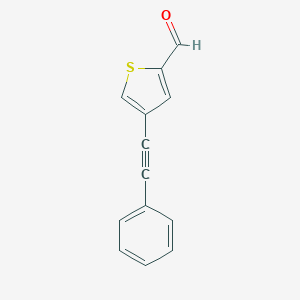

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

4-(2-phenylethynyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8OS/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYKNBQCVYQQJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CSC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371867 | |

| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-58-4 | |

| Record name | 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde. The content is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the synthetic strategy, the underlying chemical principles, and a practical, step-by-step guide for laboratory execution.

Introduction and Strategic Overview

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a thiophene core functionalized with both a reactive aldehyde group and a phenylethynyl moiety, makes it a valuable intermediate for the synthesis of more complex molecules.

The most direct and efficient synthetic route to this target molecule is through a Sonogashira cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction joins a terminal alkyne (phenylacetylene) with an aryl halide (a 4-halothiophene-2-carbaldehyde).[2] The aldehyde group on the thiophene ring is generally well-tolerated under the mild conditions of the Sonogashira coupling.[3]

This guide will detail two well-established protocols for this transformation: a traditional copper-co-catalyzed Sonogashira coupling and a more modern copper-free variant. The choice between these methods may depend on the specific laboratory setup, desired purity profile, and tolerance of the starting materials to residual copper.

Mechanistic Insight: The Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and, in its classic form, co-catalyzed by a copper(I) salt.[1]

The catalytic cycle can be visualized as two interconnected cycles: a palladium cycle and a copper cycle.

Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-halothiophene-2-carbaldehyde). Concurrently, in the copper cycle, the terminal alkyne (phenylacetylene) is deprotonated by a base and reacts with the copper(I) salt to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the resulting palladium(II) intermediate yields the desired product and regenerates the active Pd(0) catalyst.[4]

Copper-free Sonogashira reactions proceed through a similar palladium cycle, but the activation of the alkyne is thought to involve direct interaction with a palladium species or the base.[4] These protocols can be advantageous in simplifying purification and avoiding potential issues with copper toxicity in biological applications.[2]

Experimental Protocols

The following protocols are designed to be robust and reproducible. It is recommended that all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and unwanted side reactions.

Starting Materials and Reagents

| Reagent | CAS Number | Supplier Recommendation | Purity | Notes |

| 4-Bromothiophene-2-carbaldehyde | 3140-93-2 | Major chemical suppliers | ≥97% | Can be substituted with 4-iodothiophene-2-carbaldehyde for higher reactivity. |

| Phenylacetylene | 536-74-3 | Major chemical suppliers | ≥98% | Should be freshly distilled if purity is a concern. |

| Pd(PPh₃)₂Cl₂ | 13965-03-2 | Major chemical suppliers | ≥98% | Air-stable palladium(II) precatalyst. |

| Copper(I) iodide (CuI) | 7681-65-4 | Major chemical suppliers | ≥98% | For the traditional protocol. |

| Triethylamine (Et₃N) | 121-44-8 | Major chemical suppliers | ≥99.5% | Should be distilled from CaH₂. |

| Tetrahydrofuran (THF) | 109-99-9 | Major chemical suppliers | Anhydrous | Use a freshly opened bottle or dry over sodium/benzophenone. |

| [DTBNpP]Pd(crotyl)Cl | N/A | Specialized suppliers | N/A | Air-stable, monoligated precatalyst for copper-free protocol.[5] |

| 2,2,6,6-Tetramethylpiperidine (TMP) | 768-66-1 | Major chemical suppliers | ≥98% | For the copper-free protocol.[5] |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | Major chemical suppliers | Anhydrous | For the copper-free protocol.[5] |

Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling

This protocol is a well-established method for the Sonogashira coupling and is often a reliable starting point for this type of transformation.[3]

Step-by-Step Procedure:

-

Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromothiophene-2-carbaldehyde (1.0 mmol, 191 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg, 2 mol%), and CuI (0.04 mmol, 7.6 mg, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 0.28 mL) via syringe.

-

Addition of Phenylacetylene: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the stirred solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol offers an alternative that avoids the use of a copper co-catalyst, which can simplify purification and be beneficial for certain applications.[5][6]

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromothiophene-2-carbaldehyde (0.5 mmol, 95.5 mg) and [DTBNpP]Pd(crotyl)Cl (0.0125 mmol, 2.5 mol%).[5]

-

Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.

-

Solvent and Reagent Addition: Add anhydrous DMSO (2.5 mL) via syringe. Then, add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 0.17 mL) via syringe.

-

Addition of Phenylacetylene: Finally, add phenylacetylene (0.8 mmol, 0.09 mL) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is anticipated to reach completion within 2-4 hours.[5]

-

Work-up: Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Extraction and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₁₃H₈OS |

| Molecular Weight | 212.27 g/mol |

| Appearance | Expected to be a yellow solid.[7] |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. Insoluble in water. |

| CAS Number | 175203-58-4[8] |

Spectroscopic Data (Predicted)

While specific literature data for the target molecule is scarce, the following are predicted ¹H and ¹³C NMR chemical shifts based on analogous compounds such as 4-(phenylethynyl)benzaldehyde and other substituted thiophenes.[9][10][11]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.9-10.1 (s, 1H, -CHO)

-

δ 7.8-8.0 (d, 1H, Thiophene-H)

-

δ 7.6-7.8 (d, 1H, Thiophene-H)

-

δ 7.5-7.6 (m, 2H, Phenyl-H)

-

δ 7.3-7.4 (m, 3H, Phenyl-H)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 182-184 (-CHO)

-

δ 140-142 (Thiophene-C)

-

δ 135-137 (Thiophene-C)

-

δ 131-133 (Phenyl-C)

-

δ 128-130 (Phenyl-C)

-

δ 128-129 (Phenyl-C)

-

δ 122-124 (Thiophene-C)

-

δ 121-123 (Phenyl-C)

-

δ 93-95 (-C≡C-)

-

δ 87-89 (-C≡C-)

-

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst, poor quality reagents/solvents, insufficient reaction time. | Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled solvents. Increase reaction time or gently heat the reaction mixture (e.g., to 40-60 °C). |

| Formation of Side Products | Homocoupling of phenylacetylene (Glaser coupling), catalyst decomposition. | For the traditional protocol, ensure rigorous exclusion of oxygen. For the copper-free protocol, ensure the correct stoichiometry of reagents. |

| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |

Conclusion

The synthesis of this compound is readily achievable through the Sonogashira cross-coupling reaction. Both the traditional copper-co-catalyzed and the modern copper-free protocols offer viable pathways to this valuable synthetic intermediate. The choice of method will depend on the specific requirements of the research project. Careful execution of the experimental procedure, including the use of high-purity, anhydrous reagents and an inert atmosphere, is crucial for achieving a high yield of the desired product. The characterization data provided, though predictive, offers a solid baseline for the verification of the final compound.

References

- Harjani, J. R., Abraham, T. J., Gomez, A. T., Garcia, M. T., Singer, R. D., & Scammells, P. J. (n.d.).

- Synthesis and Characterization of the Novel Thiophene Derivatives. (2019, March 16).

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.).

- Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.).

- Sonogashira coupling. (n.d.). Wikipedia.

- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018, November 16).

- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Deriv

- Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.

- Application Notes and Protocols: 3,4-Dibromothiophene-2-carbaldehyde as a Precursor for Pharmaceutical Intermedi

- Flow Chemistry: Sonogashira Coupling. (n.d.).

- RU2524961C1 - Method of producing phenylethynyl derivatives of aromatic compounds. (n.d.).

- Supplementary Information Cross-coupling reactions catalyzed by an N- heterocyclic carbene-Pd(II) complex under aerobic and CuI-. (n.d.). The Royal Society of Chemistry.

- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evalu

- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal.

- Mechanistic features of the copper-free Sonogashira reaction

- 4-(2-PHENYLETHYNYL)THIOPHENE-2-CARBALDEHYDE | CAS 175203-58-4. (n.d.).

- SUPPORTING INFORM

- 1 - Supporting Inform

- Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Inform

- A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds. (n.d.). BenchChem.

- Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradi

- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021, June 25).

- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science. (2021, June 24).

- Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry. (n.d.).

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-(2-PHENYLETHYNYL)THIOPHENE-2-CARBALDEHYDE | CAS 175203-58-4 [matrix-fine-chemicals.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

1H and 13C NMR data for 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are working with or synthesizing similar molecular scaffolds. The analysis is grounded in fundamental NMR principles and draws upon spectral data from analogous compounds to provide a robust interpretation.

Introduction: The Structural Elucidation of a Novel Thiophene Derivative

This compound is a heteroaromatic compound featuring a thiophene core, a versatile scaffold in medicinal chemistry. The molecule is further functionalized with an aldehyde group at the 2-position and a phenylethynyl substituent at the 4-position. The unique electronic properties arising from the conjugation between the phenyl ring, the alkyne, and the electron-withdrawing aldehyde through the thiophene ring make its structural confirmation by NMR spectroscopy a critical step in its synthesis and characterization. This guide will dissect the predicted proton (1H) and carbon-13 (13C) NMR spectra, offering a rationale for the chemical shifts and coupling patterns.

Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aldehyde proton, the thiophene ring protons, and the protons of the phenyl ring. The analysis of these signals provides valuable information about the electronic environment of the protons and their spatial relationships.

The Aldehyde Proton

The proton of the aldehyde group (-CHO) is expected to be the most deshielded proton in the molecule, appearing as a singlet in the downfield region of the spectrum, typically around δ 9.95 ppm.[1][2] This significant downfield shift is attributed to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond.

The Thiophene Ring Protons

The thiophene ring possesses two protons, at positions 3 and 5. These protons are expected to appear as distinct singlets, as their coupling constant would be negligible.

-

H-5 Proton: This proton is adjacent to the electron-withdrawing aldehyde group and is expected to resonate at a downfield chemical shift, likely in the range of δ 8.0-8.1 ppm.[1]

-

H-3 Proton: This proton is situated between the aldehyde and the phenylethynyl groups. It is expected to appear at a slightly more upfield position compared to H-5, likely around δ 7.8 ppm.[1]

The Phenyl Ring Protons

The protons of the monosubstituted phenyl ring will exhibit a complex multiplet pattern in the aromatic region of the spectrum, typically between δ 7.3 and 7.6 ppm.[3] The protons ortho to the ethynyl group are expected to be the most deshielded among the phenyl protons, while the para and meta protons will appear at slightly more upfield shifts.

Table 1: Predicted 1H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | ~9.95 | Singlet |

| Thiophene H-5 | ~8.10 | Singlet |

| Thiophene H-3 | ~7.80 | Singlet |

| Phenyl-H (ortho) | ~7.55 | Multiplet |

| Phenyl-H (meta, para) | ~7.35 | Multiplet |

Predicted 13C NMR Spectral Analysis

The 13C NMR spectrum provides a detailed map of the carbon skeleton of the molecule. The predicted chemical shifts are based on the known effects of the aldehyde and phenylethynyl substituents on the thiophene and phenyl rings.

The Carbonyl Carbon

The carbon of the aldehyde group is the most deshielded carbon in the spectrum, expected to appear around δ 183.1 ppm due to the strong deshielding effect of the double-bonded oxygen atom.[2]

The Thiophene Ring Carbons

The four carbons of the thiophene ring will have distinct chemical shifts:

-

C-2: The carbon bearing the aldehyde group is expected around δ 144.0 ppm.[2]

-

C-5: The carbon adjacent to the sulfur atom and the aldehyde group is predicted to be in the region of δ 135.2 ppm.[2]

-

C-3: This carbon will be influenced by both the aldehyde and the phenylethynyl groups, with an expected shift around δ 136.5 ppm.[2]

-

C-4: The carbon attached to the phenylethynyl group will be significantly affected by the alkyne's electronic properties, with a predicted chemical shift in the aromatic region.

The Acetylenic Carbons

The two sp-hybridized carbons of the alkyne linker will have characteristic chemical shifts in the range of δ 80-95 ppm. The carbon attached to the thiophene ring will likely be at a slightly different chemical shift than the carbon attached to the phenyl ring.

The Phenyl Ring Carbons

The phenyl ring will show several signals in the aromatic region (δ 120-140 ppm). The ipso-carbon (attached to the alkyne) will be deshielded, while the other carbons will have shifts typical for a monosubstituted benzene ring.

Table 2: Predicted 13C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | ~183.1 |

| Thiophene C-2 | ~144.0 |

| Thiophene C-3 | ~136.5 |

| Thiophene C-5 | ~135.2 |

| Thiophene C-4 | ~125.0 |

| Acetylenic Carbons | ~80.0 - 95.0 |

| Phenyl C-ipso | ~122.0 |

| Phenyl Carbons | ~128.0 - 132.0 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra for this compound, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent may influence the chemical shifts slightly.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

Visualization of Molecular Structure and Connectivity

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the 1H and 13C NMR spectra of this compound. The presented analysis, based on established NMR principles and data from structurally related molecules, offers a solid foundation for the interpretation of experimentally acquired spectra. For definitive structural confirmation, two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are recommended to establish proton-proton and proton-carbon correlations unequivocally.

References

- Yang, Y., et al. (2015). Catalysis Science & Technology, 5, 3501. [Link not available in search results]

-

Khan, I., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14639-14652. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information: Cross-coupling reactions catalyzed by an N-heterocyclic carbene-Pd(II) complex under aerobic and CuI-free conditions. [Link]

-

Supporting Information: Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). [Link]

Sources

A Technical Guide to the FT-IR Spectrum of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde (CAS 175203-58-4). As a complex heterocyclic molecule incorporating multiple functional groups, its characterization is pivotal for researchers in medicinal chemistry and materials science. This document elucidates the correlation between the molecule's unique structural features—a thiophene ring, a disubstituted alkyne, a phenyl group, and an aldehyde moiety—and their corresponding vibrational signatures. We present a detailed experimental protocol for acquiring a high-fidelity spectrum, a thorough interpretation of the principal absorption bands, and a summary of expected frequencies. This guide is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for unambiguous molecular identification and characterization.

Introduction

This compound is a polyfunctional organic compound with a molecular formula of C₁₃H₈OS.[1] Its structure is built upon a thiophene-2-carbaldehyde core, functionalized at the 4-position with a phenylethynyl group. The conjugated π-system, spanning the phenyl ring, the alkyne triple bond, and the thiophene ring, suggests potential applications in optoelectronics and as a versatile building block in the synthesis of pharmacologically active agents.[2][3]

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. By measuring the absorption of infrared radiation, FT-IR provides a distinct molecular "fingerprint" based on the vibrational modes of a molecule's functional groups.[4][5] For a molecule as structurally rich as this compound, FT-IR spectroscopy allows for the rapid and non-destructive confirmation of its constituent parts, making it a critical first-pass analytical tool following synthesis.

This guide will deconstruct the expected FT-IR spectrum by analyzing each functional group's characteristic vibrational frequencies, providing a predictive framework for spectral interpretation.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting the FT-IR spectrum lies in dissecting the molecule into its fundamental components and understanding their expected vibrational behavior.

-

Aldehyde Group (-CHO): This group is expected to produce two highly characteristic signals: a strong C=O stretching vibration and a weaker C-H stretching vibration.

-

Disubstituted Alkyne (-C≡C-): The carbon-carbon triple bond stretch is a key diagnostic feature, though its intensity can be weak in symmetrical or near-symmetrical environments.[4][6]

-

Thiophene Ring: This 5-membered aromatic heterocycle exhibits several characteristic vibrations, including C-H stretching, C=C ring stretching, and C-S stretching modes.[7][8]

-

Phenyl Group (-C₆H₅): The phenyl ring will show aromatic C-H stretching and C=C in-ring stretching vibrations.

-

Conjugation Effects: The extensive conjugation across the molecule will shift the absorption frequencies of the C=O and C=C bonds to lower wavenumbers (red shift) compared to their non-conjugated counterparts.[9][10]

Experimental Protocol: Acquiring the FT-IR Spectrum

To ensure a high-quality, reproducible spectrum, a standardized methodology is paramount. The following protocol describes the Attenuated Total Reflectance (ATR) technique, a common and convenient method for solid samples.

Instrumentation:

-

FT-IR Spectrometer (e.g., Bruker Tensor 27) equipped with a Diamond or Germanium ATR crystal.

Methodology:

-

Instrument Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Acquire a background spectrum. This is a critical step that measures the absorbance of the ambient environment and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Preparation and Loading:

-

Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Perform an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Baseline correction may be applied to produce a flat spectral baseline.

-

Label the significant peaks with their corresponding wavenumber values (cm⁻¹).

-

Experimental Workflow Diagram

Caption: Workflow for FT-IR Spectrum Acquisition using ATR.

Detailed Spectral Interpretation

The analysis of the FT-IR spectrum is performed by assigning observed absorption bands to the specific vibrational modes of the molecule's functional groups.

The Carbonyl and Aldehydic C-H Region (1650-1710 cm⁻¹ and 2700-2900 cm⁻¹)

-

C=O Stretch: The most intense peak in the spectrum is typically the carbonyl (C=O) stretch. For an aldehyde conjugated with an aromatic system like thiophene, this band is expected in the range of 1710-1685 cm⁻¹.[9] The FT-IR spectrum of the parent compound, thiophene-2-carbaldehyde, shows this peak at 1665 cm⁻¹.[11] The extended conjugation in the title molecule will likely place this absorption at a similar or slightly lower wavenumber, predicted here around 1670-1660 cm⁻¹ .

-

Aldehydic C-H Stretch: A hallmark of an aldehyde is the C-H stretching vibration of the proton attached to the carbonyl carbon. This often appears as a pair of weak to medium bands between 2860-2700 cm⁻¹.[12] One band may appear around 2830-2810 cm⁻¹ and a second, often more distinct, band is expected near 2730-2710 cm⁻¹ .[9][10] The presence of the lower wavenumber band is a strong confirmation of the aldehyde functionality.[13]

The Alkyne and Aromatic Region (1400-1600 cm⁻¹, 2100-2260 cm⁻¹, 3000-3150 cm⁻¹)

-

-C≡C- Stretch: The stretching of the internal, disubstituted carbon-carbon triple bond gives rise to an absorption in the 2260-2100 cm⁻¹ region.[6] For phenylacetylene, a related structure, this peak is observed at 2161 cm⁻¹.[14] Due to the asymmetry of the substitution (phenyl on one side, thiophene on the other), a change in dipole moment occurs during vibration, making this peak IR-active. It is expected to be a sharp, albeit potentially weak, band around 2220-2180 cm⁻¹ .[15]

-

Aromatic C=C Stretches: Both the phenyl and thiophene rings will exhibit in-ring C=C stretching vibrations. These typically appear as a series of medium to sharp bands in the 1610-1430 cm⁻¹ region.[7][14] For example, phenylacetylene shows aromatic C-C peaks at 1596 and 1487 cm⁻¹, while substituted thiophenes show ring vibrations around 1530 and 1450 cm⁻¹.[7][14]

-

Aromatic C-H Stretches: The stretching vibrations of the C-H bonds on both the phenyl and thiophene rings occur at wavenumbers just above 3000 cm⁻¹. These are typically observed as a group of weaker, sharp peaks in the range of 3120-3030 cm⁻¹ .[14][16]

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a complex array of bending and stretching vibrations that are unique to the overall molecular structure.

-

C-H Bending Vibrations: In-plane C-H bending for aromatic systems appears between 1300-1000 cm⁻¹.[7] Out-of-plane C-H bending vibrations are found between 900-650 cm⁻¹ and are highly diagnostic of the substitution pattern on the aromatic rings.[16]

-

Thiophene Ring Vibrations: The thiophene ring has characteristic vibrations, including a C-S stretching mode, which can be found in the 850-600 cm⁻¹ range.[7][8]

Summary of Key Diagnostic Peaks

The following table summarizes the predicted key absorption bands for this compound, crucial for its identification.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3120 - 3030 | C-H Stretch | Phenyl & Thiophene | Weak to Medium |

| 2830 - 2810 | C-H Stretch | Aldehyde (-CHO) | Weak |

| 2730 - 2710 | C-H Stretch (Fermi Resonance) | Aldehyde (-CHO) | Weak to Medium |

| 2220 - 2180 | -C≡C- Stretch | Disubstituted Alkyne | Weak to Medium |

| 1670 - 1660 | C=O Stretch (Conjugated) | Aldehyde (-CHO) | Strong, Sharp |

| 1610 - 1430 | C=C Ring Stretches | Phenyl & Thiophene | Medium to Strong |

| 900 - 650 | C-H Out-of-Plane Bending | Phenyl & Thiophene | Medium to Strong |

Conclusion

The FT-IR spectrum of this compound is rich with information, providing a robust method for its structural confirmation. The definitive identification of this compound relies on the concurrent observation of several key diagnostic peaks: the strong, conjugated aldehyde C=O stretch below 1700 cm⁻¹; the characteristic weak C-H aldehyde stretch around 2720 cm⁻¹; the sharp, weak alkyne C≡C stretch near 2200 cm⁻¹; and the various C=C and C-H vibrations characteristic of the aromatic phenyl and thiophene rings. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the FT-IR spectrum of this complex molecule, ensuring its identity and purity in research and development settings.

References

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of phenylacetylene capped SiNPs. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Maruyama, M., & Sano, K. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences, 7, 199-206. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR?. Retrieved from [Link]

-

Esposito, V. J., et al. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. The Journal of Chemical Physics, 160(11), 114312. Retrieved from [Link]

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(9), 14-21. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Esposito, V. J., et al. (2024). The Infrared Absorption Spectrum of Phenylacetylene and its Deuterated Isotopologue in the Mid- to Far-IR. arXiv. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.... Retrieved from [Link]

-

Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylacetylene. PubChem Compound Database. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of thiophene-2-carboxaldehyde ethylene diamine-N-dione. Retrieved from [Link]

-

JoVE. (n.d.). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 11.8: Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.2: Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alkanes, Alkenes, Alkynes, Arenes Overview. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiophene-2-aldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Molbase. (n.d.). 4-(2-PHENYLETHYNYL)THIOPHENE-2-CARBALDEHYDE. Retrieved from [Link]

-

Shareef, M. A., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 7(4), 454-462. Retrieved from [Link]

Sources

- 1. 4-(2-PHENYLETHYNYL)THIOPHENE-2-CARBALDEHYDE | CAS 175203-58-4 [matrix-fine-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 16. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-depth Technical Guide to the Physical Properties of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde

Introduction

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde is a complex organic molecule that holds significant interest for researchers in medicinal chemistry and materials science. Its unique structure, combining a thiophene ring, a phenylacetylene group, and an aldehyde functional group, gives rise to a specific set of physical properties that are crucial for its application in drug design and the development of novel organic materials. This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical methodologies for their determination.

The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-known pharmacophore found in numerous approved drugs. The phenylacetylene group, with its rigid, linear structure, can act as a linker or introduce conformational constraints in a molecule. Finally, the aldehyde group is a versatile functional handle for further chemical modifications and can participate in various biological interactions. Understanding the interplay of these structural features is key to predicting and manipulating the behavior of this compound.

This document will delve into the key physical properties of this compound, including its molecular structure, melting and boiling points, and solubility. While experimental data for this specific molecule is not widely available in the public domain, this guide will provide predicted values based on computational models and offer detailed, validated protocols for their experimental determination.

Molecular Structure and Identification

The foundational step in understanding the physical properties of any compound is to have a clear picture of its molecular structure.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Key Identifiers:

| Identifier | Value |

| CAS Number | 175203-58-4 |

| Molecular Formula | C₁₃H₈OS |

| Molecular Weight | 212.27 g/mol |

| IUPAC Name | This compound |

Predicted Physical Properties

In the absence of comprehensive experimental data, computational predictions provide valuable estimates for the physical properties of a molecule. These predictions are based on its structure and established quantitative structure-property relationship (QSPR) models.

| Property | Predicted Value |

| Melting Point | 100-120 °C |

| Boiling Point | ~388.6 °C at 760 mmHg (for the isomer 5-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform); sparingly soluble in water. |

| Appearance | Likely a yellow to brown solid at room temperature. |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons on the thiophene and phenyl rings, the aldehydic proton (typically a singlet between δ 9-10 ppm), and any aliphatic protons if present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks for the carbonyl carbon of the aldehyde (around δ 180-200 ppm), the acetylenic carbons (δ 80-100 ppm), and the aromatic carbons of the thiophene and phenyl rings.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹, C≡C stretching for the alkyne around 2100-2260 cm⁻¹, and C-H stretching for the aromatic rings above 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.27 m/z). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and cleavage of the ethynyl linker.

Experimental Protocols for Physical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to be self-validating and are based on established laboratory practices.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Workflow for Melting Point Determination:

Figure 2: Workflow for determining the melting point of a solid organic compound.

Detailed Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine crystalline powder form.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm is achieved.

-

Melting Point Apparatus: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting point.

-

For an accurate measurement, start heating at a rate of about 10-15 °C per minute until the temperature is about 15-20 °C below the approximate melting point.

-

Then, reduce the heating rate to 1-2 °C per minute.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range). A pure compound should have a sharp melting range of 1-2 °C.

Boiling Point Determination

The boiling point provides information about the volatility of a compound and the strength of its intermolecular forces. Given the predicted high boiling point, this determination should be carried out with care, potentially under reduced pressure to avoid decomposition.

Workflow for Boiling Point Determination (Micro-method):

Figure 3: Workflow for the micro-determination of a liquid's boiling point.

Detailed Protocol:

-

Sample Preparation: If the compound is a solid at room temperature, it will need to be melted first. Place a small amount of the liquid this compound into a small, clean, and dry test tube (e.g., a Durham tube).

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb. Suspend this assembly in a heating bath (e.g., a Thiele tube with high-boiling mineral oil).

-

Heating and Observation:

-

Heat the heating bath gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Continue heating until a steady and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

Remove the heat source and allow the bath to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

-

Data Recording: Record the temperature at which the liquid enters the capillary tube. This is the boiling point of the substance. For high-boiling compounds, performing this under reduced pressure and using a nomograph to correct to atmospheric pressure is recommended to prevent thermal decomposition.

Solubility Determination

Understanding the solubility of a compound is crucial for its formulation in drug delivery systems and for designing appropriate reaction conditions.

Workflow for Qualitative Solubility Testing:

Figure 4: Workflow for the qualitative determination of solubility.

Detailed Protocol:

-

Solvent Selection: Choose a range of solvents with varying polarities. A standard set includes:

-

Water (highly polar, protic)

-

Methanol/Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Ethyl acetate (moderately polar, aprotic)

-

Dichloromethane/Chloroform (nonpolar, aprotic)

-

Toluene (nonpolar, aromatic)

-

Hexane (nonpolar, aliphatic)

-

-

Procedure:

-

In a series of small, labeled test tubes, add approximately 10-20 mg of this compound.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate each tube vigorously for about 30 seconds (e.g., using a vortex mixer).

-

Allow the tubes to stand and observe if the solid has dissolved completely.

-

-

Classification:

-

Soluble: If the entire solid dissolves.

-

Sparingly soluble: If a significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: If the solid does not appear to dissolve at all.

-

-

Heating: If the compound is insoluble at room temperature, the mixture can be gently warmed to see if solubility increases with temperature. Note any changes upon cooling (e.g., precipitation).

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or HPLC, after calibration.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While experimental data for this specific molecule remains scarce in publicly accessible literature, this guide has offered a robust framework for its characterization. By combining theoretical predictions with detailed, validated experimental protocols, researchers and drug development professionals can confidently approach the synthesis and application of this promising compound. The provided methodologies for determining melting point, boiling point, and solubility are fundamental to establishing the purity, handling requirements, and formulation potential of this and other novel chemical entities.

References

An In-depth Technical Guide on the Solubility of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2][3] This is particularly true for novel molecular entities emerging from discovery pipelines. 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde is a compound of interest, featuring a conjugated system of aromatic and heterocyclic rings. Its structural complexity suggests that predicting its solubility in various organic solvents—essential for synthesis, purification, formulation, and in vitro screening—is a non-trivial challenge. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It moves from theoretical underpinnings to practical, validated laboratory protocols, designed to equip researchers with the tools needed for robust and reliable solubility assessment.

Introduction: The Central Role of Solubility

In drug development, poor solubility is a primary contributor to diminished bioavailability, unpredictable in vitro results, and overall candidate attrition.[1][4] For a molecule like this compound (Molecular Formula: C₁₃H₈OS, Molecular Weight: 212.27 g/mol ), understanding its behavior in different solvent environments is paramount from early discovery through to formulation.[5][6] The thiophene moiety, a sulfur-containing five-membered aromatic ring, and the extended π-system introduced by the phenylethynyl group, define its physicochemical character.[7][8] Thiophene and its simple derivatives are generally soluble in many organic solvents like ether and alcohols but are insoluble in water.[8][9] However, the addition of a polar carbaldehyde group and a large, nonpolar phenylethynyl substituent creates a molecule with complex solubility characteristics that defy simple "like dissolves like" predictions.[10]

This guide will first explore theoretical approaches to solubility prediction, followed by a detailed exposition of experimental methods for determining both kinetic and thermodynamic solubility.

Theoretical Framework for Solubility Prediction

While experimental measurement is the gold standard, theoretical models provide invaluable guidance for solvent selection, saving time and resources.[11]

Qualitative Prediction: Structural Analysis

The structure of this compound presents competing features:

-

Polar Moiety : The aldehyde group (-CHO) is polar and can act as a hydrogen bond acceptor, suggesting potential solubility in polar solvents.[12]

-

Nonpolar Moiety : The phenylethynyl group and the thiophene ring are largely nonpolar and hydrophobic, favoring solubility in nonpolar or aromatic solvents.[7]

Based on this, we can hypothesize that solvents with a balance of polar and nonpolar characteristics, or those capable of specific interactions (e.g., π-π stacking with the aromatic rings), would be effective.

Quantitative Prediction: Hansen Solubility Parameters (HSP)

A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

The principle is that substances with similar HSP values are likely to be miscible.[14][15] While experimentally determined HSP values for our target compound are unavailable, they can be estimated using group contribution methods.[16] A solvent is considered "good" if the "distance" (Ra) between its HSP values and those of the solute is small.

Experimental Determination of Solubility

Experimental protocols are essential for generating accurate and actionable solubility data. A key distinction must be made between kinetic and thermodynamic solubility.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility : Measures the concentration at which a compound, added from a concentrated stock solution (typically DMSO), begins to precipitate in an aqueous or organic medium. It's a rapid, high-throughput assessment often used in early discovery.[1][4][17] However, it can overestimate solubility as it may reflect the formation of an amorphous precipitate rather than the stable crystalline form.[18]

-

Thermodynamic Solubility : Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[1][3] This measurement is more time-consuming but is crucial for later-stage development and formulation.[1][18]

The workflow for solubility determination should ideally progress from rapid kinetic screening to more rigorous thermodynamic measurements for key solvents.

Caption: General workflow for solubility assessment.

Recommended Solvents for Screening

A diverse set of organic solvents should be selected to probe a range of polarities and chemical functionalities.

| Solvent Class | Example Solvent | Rationale |

| Nonpolar | Hexane, Toluene | To solvate the hydrophobic phenylethynyl and thiophene moieties. Toluene allows for potential π-π stacking. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | To interact with the polar aldehyde group without hydrogen bonding donation. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Capable of hydrogen bonding with the aldehyde's oxygen atom. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good general solvents for a wide range of organic compounds. |

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol uses turbidimetry to rapidly assess the point of precipitation.

Methodology:

-

Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Solvent Addition : Add the selected organic solvent to each well, causing a final DMSO concentration of <5%.

-

Incubation & Shaking : Seal the plate and shake at room temperature for 2 hours.

-

Turbidity Measurement : Measure the absorbance (turbidity) of each well using a plate reader at a wavelength of ~620 nm.

-

Data Analysis : The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background.

Protocol 2: Isothermal Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining equilibrium solubility.[2]

Methodology:

-

Preparation : Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. Ensure enough solid is present to maintain a saturated solution with excess solid remaining.

-

Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached. A 24-hour time point is common.[4]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection : Carefully collect an aliquot of the supernatant.

-

Filtration : Filter the aliquot through a 0.45 µm syringe filter to remove any remaining microscopic particles.

-

Dilution : Dilute the filtered supernatant with a suitable mobile phase for analysis.

-

Quantification : Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentrations.

Caption: Key steps of the shake-flask method.

Data Presentation and Interpretation

Solubility data should be presented clearly in a tabular format, expressed in common units such as mg/mL or µM, to allow for direct comparison between solvents.

Table 2. Hypothetical Thermodynamic Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mM) | Qualitative Classification |

| Dichloromethane | Chlorinated | > 50 | > 235 | Very Soluble |

| Tetrahydrofuran | Polar Aprotic | ~ 45 | ~ 212 | Freely Soluble |

| Acetone | Polar Aprotic | ~ 30 | ~ 141 | Soluble |

| Toluene | Nonpolar Aromatic | ~ 15 | ~ 71 | Soluble |

| Acetonitrile | Polar Aprotic | ~ 5 | ~ 24 | Sparingly Soluble |

| Ethanol | Polar Protic | ~ 2 | ~ 9 | Slightly Soluble |

| Hexane | Nonpolar | < 0.1 | < 0.5 | Practically Insoluble |

| Water | Aqueous | < 0.01 | < 0.05 | Practically Insoluble |

Note: The data in this table are illustrative and must be determined experimentally.

Interpretation: The hypothetical data suggest that the compound is highly soluble in chlorinated and polar aprotic solvents like DCM and THF, where a combination of polarity and dispersibility can effectively solvate the molecule. The moderate solubility in toluene indicates that π-π interactions play a role. Lower solubility in polar protic solvents like ethanol suggests that the nonpolar bulk of the molecule outweighs the benefit of hydrogen bonding with the aldehyde. As expected for a largely nonpolar, water-insoluble organic molecule, solubility in hexane and water is negligible.[19]

Conclusion

Determining the solubility of a novel compound like this compound requires a systematic and multi-faceted approach. This guide outlines a logical progression from theoretical prediction to robust experimental validation. By employing both rapid kinetic screening and definitive thermodynamic methods like the isothermal shake-flask protocol, researchers can build a comprehensive solubility profile. This knowledge is not merely academic; it is a fundamental prerequisite for advancing a compound through the drug discovery and development process, enabling rational formulation design and ensuring the reliability of biological assay data.

References

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

Hansen solubility parameter. (2023). In Wikipedia. Retrieved from [Link]

- Fossett, E., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). PubMed Central.

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

- How To Predict Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

-

Hansen Solubility Parameters (HSP). (n.d.). Adscientis. Retrieved from [Link]

- Verheyen, G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

-

Thiophene. (n.d.). Solubility of Things. Retrieved from [Link]

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. (2025). ChemRxiv | Cambridge Open Engage.

- Pencil and Paper Estimation of Hansen Solubility Parameters. (2021). ACS Omega.

-

Hansen Solubility Parameters. (n.d.). Prof Steven Abbott. Retrieved from [Link]

- How to determine the solubility of a substance in an organic solvent? (2024).

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023).

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

- How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.

- Ruoff, R. S., et al. (1993). Solubility of C60 in a Variety of Solvents. The Journal of Physical Chemistry.

-

4-(2-PHENYLETHYNYL)THIOPHENE-2-CARBALDEHYDE | CAS 175203-58-4. (n.d.). Mol-Instincts. Retrieved from [Link]

-

5-(2-Phenyleth-1-Ynyl)Thiophene-2-Carbaldehyde. (2024). ChemBK. Retrieved from [Link]

-

Thiophene-2-carbaldehyde. (n.d.). Solubility of Things. Retrieved from [Link]

-

Thiophene-2-carboxaldehyde. (2023). In Wikipedia. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. evotec.com [evotec.com]

- 4. enamine.net [enamine.net]

- 5. 4-(2-PHENYLETHYNYL)THIOPHENE-2-CARBALDEHYDE | CAS 175203-58-4 [matrix-fine-chemicals.com]

- 6. scbt.com [scbt.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. chem.ws [chem.ws]

- 11. pubs.acs.org [pubs.acs.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. Solubility parameters (HSP) [adscientis.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. ovid.com [ovid.com]

- 19. chembk.com [chembk.com]

An In-Depth Technical Guide to the Chemical Reactivity of the Aldehyde Group on a Thiophene Ring

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division

Abstract

Thiophene-2-carboxaldehyde and its derivatives are foundational pillars in contemporary organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2][3] The unique electronic properties of the sulfur-containing heteroaromatic ring impart a distinct and highly tunable reactivity to the attached aldehyde moiety. This guide provides a comprehensive exploration of the aldehyde group's chemical behavior, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the key transformations—including nucleophilic additions, condensations, oxidations, and cross-coupling reactions—while elucidating the causal relationships between the thiophene ring's electronics, substituent effects, and reaction outcomes.

The Electronic Landscape of Thiophene-2-Carboxaldehyde

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In thiophene-2-carboxaldehyde, the nature of the thiophene ring itself is the primary determinant of this property. Thiophene is an electron-rich five-membered heterocycle.[4] However, when attached to a carbonyl group, its net electronic effect is a subject of nuanced interplay between resonance and inductive effects.

-

Resonance Effects: The sulfur atom can donate a lone pair of electrons into the ring, contributing to its aromaticity and electron-rich character. This electron-donating resonance can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon compared to a simple alkyl aldehyde.

-

Inductive Effects: As an sp²-hybridized aromatic ring, thiophene exerts an electron-withdrawing inductive effect, which enhances the partial positive charge on the carbonyl carbon, thereby increasing its reactivity toward nucleophiles.[5]

In most reactions involving nucleophilic attack on the aldehyde, the inductive effect dominates, rendering the aldehyde group on a thiophene ring sufficiently electrophilic to participate in a wide array of chemical transformations. This reactivity is most pronounced when the aldehyde is at the C2 position, which is the most common isomer due to the high regioselectivity of its primary synthesis method, the Vilsmeier-Haack reaction.[5][6][7]

Synthesis Spotlight: The Vilsmeier-Haack Reaction

The prevalence of 2-formylthiophene is a direct result of the Vilsmeier-Haack reaction's efficiency and selectivity. This reaction formylates electron-rich aromatic and heteroaromatic compounds.[7][8] The process involves the in-situ formation of a chloroiminium ion (the "Vilsmeier reagent") from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[8] This electrophilic agent then attacks the electron-rich C2 position of the thiophene ring.[5]

Caption: Vilsmeier-Haack Reaction Workflow.

Core Transformations of the Thiophene Aldehyde

The aldehyde functional group is a gateway to a multitude of molecular architectures. Its reactivity can be categorized into several key classes of transformations.

Nucleophilic Addition Reactions

The quintessential reaction of an aldehyde is its interaction with nucleophiles. This proceeds via a two-step mechanism: initial attack on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[5]

One of the most fundamental transformations is the reduction of the aldehyde to a primary alcohol. This is readily achieved using standard hydride reducing agents.

-

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is often the preferred reagent for this transformation due to its mildness, high chemoselectivity for aldehydes and ketones, and compatibility with protic solvents like ethanol or methanol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but requires anhydrous conditions and is less selective.[5] For a clean reduction of the aldehyde without affecting other potentially reducible groups, NaBH₄ provides a self-validating system where over-reduction is unlikely.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.0 eq.) and dissolve it in methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is ~5-6 and gas evolution ceases.

-

Work-up: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (thiophen-2-yl)methanol.

Condensation Reactions: Building C-C Bonds

Condensation reactions are powerful tools for carbon-carbon bond formation, extending molecular frameworks and creating conjugated systems.

This reaction involves the condensation of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile or ethyl cyanoacetate) in the presence of a basic catalyst.[9][10] The electron-withdrawing character of the thiophene ring enhances the aldehyde's electrophilicity, often accelerating the reaction rate compared to benzaldehyde derivatives.[5]

-

Causality of Catalyst Choice: A weak base like piperidine or an amine is typically sufficient to deprotonate the active methylene compound, generating the nucleophilic enolate.[9] The choice of a mild base prevents side reactions such as self-condensation of the aldehyde or Cannizzaro reactions.[4] Microwave irradiation can also be employed to drastically reduce reaction times.[9][11]

-

Setup: In a 50 mL round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq.) and malononitrile (1.0 eq.) in ethanol (10 mL).[4]

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

-

Reaction: Stir the mixture at room temperature. The reaction is often exothermic, and a precipitate may form quickly. Monitor by TLC until the aldehyde is consumed (typically < 1 hour).[4]

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove impurities, and dry under vacuum.[4]

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | >95 | [9] |

| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 90 | [9] |

| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 98 | [9] |

| 2-Thiophenecarboxaldehyde | Nitromethane | beta-Alanine | N/A (MW) | N/A | High | [11] |

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes with high regioselectivity.[12][13] The reaction involves a nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon.[14]

-

Causality of Ylide Choice: The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically yield Z-alkenes, while stabilized ylides (containing an adjacent electron-withdrawing group) favor the formation of E-alkenes.[14] The choice of base for generating the ylide is also critical; strong bases like n-butyllithium (n-BuLi) are required for non-stabilized ylides, necessitating anhydrous conditions.[4]

Caption: General Mechanism of the Wittig Reaction.

Oxidation to Carboxylic Acids

The aldehyde group is readily oxidized to the corresponding carboxylic acid, a valuable synthetic intermediate for amides, esters, and other derivatives.[15]

-

Causality of Reagent Choice: Strong oxidizing agents are required for this transformation. Chromium-based oxidants like chromium trioxide (CrO₃) in an acidic medium are effective but generate hazardous waste.[5] A common and effective alternative is potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup. For laboratory scale, Pinnick oxidation (using sodium chlorite, NaClO₂) is an excellent choice as it is highly selective for aldehydes and proceeds under mild conditions.

-

Setup: In a flask, dissolve thiophene-2-carboxaldehyde (1.0 eq.) in tert-butanol and water (1:1).

-

Reagents: Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq.).

-

Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq.) in water. Add this solution dropwise to the aldehyde solution at room temperature.

-

Reaction: Stir the mixture for 4-6 hours, monitoring by TLC.

-

Work-up: After completion, quench with a sodium sulfite solution. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield thiophene-2-carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

While the aldehyde group does not participate directly, thiophene aldehydes bearing a halogen (Br, I) are critical substrates for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[2][16][17] These reactions are indispensable for constructing biaryl systems, which are prevalent in pharmaceuticals.

-

Causality of Reaction Design: The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[2] The choice of palladium catalyst, ligand, and base is crucial for an efficient catalytic cycle. Catalytic systems like Pd(OAc)₂ with a phosphine ligand such as SPhos are highly effective for coupling with heteroaromatic halides.[18] The aldehyde group is well-tolerated under these conditions.

-

Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-thiophene-2-carboxaldehyde (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq.), SPhos ligand (0.02-0.10 eq.), and anhydrous potassium phosphate (K₃PO₄, 2.0 eq.).[18]

-

Solvent: Add a degassed solvent mixture, such as toluene/water or dioxane/water.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted thiophene-2-carboxaldehyde.

The Impact of Ring Substituents on Aldehyde Reactivity

The chemical reactivity of the aldehyde group can be precisely modulated by placing substituents on the thiophene ring.[4] This principle is a cornerstone of rational drug design.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the thiophene ring.[4] This effect enhances the electron-withdrawing inductive effect on the aldehyde, increasing the partial positive charge on the carbonyl carbon. Consequently, EWGs significantly accelerate the rate of nucleophilic attack.[4][19] For example, the presence of a nitro group can increase the rate of nucleophilic addition by up to 8-fold.[5]

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or methoxy (-OCH₃) groups increase the electron density of the ring through induction or resonance.[4] This reduces the electrophilicity of the carbonyl carbon, making the aldehyde less reactive towards nucleophiles.[4]

| Substituent at C5-position | Electronic Effect | Impact on Aldehyde Electrophilicity | Predicted Rate of Nucleophilic Attack |

| -NO₂ | Strong Electron-Withdrawing | Significantly Increased | Greatly Accelerated |

| -Br | Weak Electron-Withdrawing | Increased | Accelerated |

| -H | Neutral (Reference) | Baseline | Normal |

| -CH₃ | Weak Electron-Donating | Decreased | Retarded |

| -OCH₃ | Strong Electron-Donating | Significantly Decreased | Greatly Retarded |

Conclusion

The aldehyde group attached to a thiophene ring represents a synthetically powerful and versatile functional handle. Its reactivity is a finely balanced interplay of the thiophene ring's intrinsic electronic properties and the influence of other ring substituents. A thorough understanding of the mechanisms governing its key transformations—from nucleophilic additions and condensations to oxidations and its role in cross-coupling reactions—empowers chemists to strategically design and execute synthetic routes toward complex molecular targets. This knowledge is paramount for professionals in drug discovery and materials science, where the thiophene-aldehyde motif continues to be a source of innovation and discovery.

References

- Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Deriv

- Buy Thiophene-2-carbaldehyde | 98-03-3. Smolecule.

- reactivity comparison of different substituted thiophenecarboxaldehydes. Benchchem.

- Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. Benchchem.

- Thiophene-2-carbaldehyde | Solubility of Things. Solubility of Things.

- Application Notes and Protocols: Knoevenagel Condensation with 3,4-Dibromothiophene-2-carbaldehyde. Benchchem.

- Thiophene-2-carboxylic acid. Wikipedia.

- Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C - RSC Publishing.

- Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. MDPI.